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Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-thiol

Cat. No.: B372266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4,5-Dimethylthiazole-2-thiol (CAS No. 5351-51-9). The document

collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering a valuable resource for the identification, characterization, and quality

control of this compound in research and development settings. Detailed experimental

protocols for acquiring such spectra are also presented.

Spectroscopic Data Summary
The spectroscopic data for 4,5-dimethylthiazole-2-thiol is summarized below. It is important to

note that this compound can exist in a tautomeric equilibrium between the thiol and thione

forms. Spectroscopic evidence, particularly from ¹³C NMR, suggests that the thione form is

predominant in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the predicted ¹H

NMR spectrum would show signals corresponding to the two methyl groups and the N-H proton

of the thione tautomer.

¹³C NMR Data
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The ¹³C NMR spectrum is particularly informative for confirming the thione tautomer. The

chemical shift of the C=S carbon is a key indicator.

Atom Chemical Shift (δ) ppm Description

C=S (C2) ~188.4 Thione carbon

C4 Data not available

C5 Data not available

4-CH₃ Data not available

5-CH₃ Data not available

Note: The chemical shift for C2

is based on data for the parent

compound 4-thiazoline-2-

thione and is expected to be

similar for the 4,5-dimethyl

derivative.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

absorptions would include those for the N-H and C=S bonds of the thione tautomer, and C-H

and C=C bonds of the thiazole ring.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

Data not available N-H Stretching

Data not available C-H (sp³) Stretching

Data not available C=C / C=N Ring Stretching

Data not available C=S Stretching

Mass Spectrometry (MS)
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The mass spectrum provides information about the molecular weight and fragmentation pattern

of the compound. The data presented here is from electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

145 100 [M]⁺ (Molecular Ion)

112 ~40 [M - SH]⁺

85 ~35

71 ~25

59 ~50

45 ~35

Source: NIST Mass

Spectrometry Data Center

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. Specific parameters may vary depending on the

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4,5-dimethylthiazole-2-thiol in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Spectroscopy:

Instrument: 300-500 MHz NMR Spectrometer
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Pulse Program: Standard single-pulse sequence

Acquisition Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 seconds

Spectral width: 0-15 ppm

¹³C NMR Spectroscopy:

Instrument: 75-125 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-10 seconds

Spectral width: 0-220 ppm
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NMR Spectroscopy Workflow

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in
Deuterated Solvent

Transfer to NMR Tube

Place Sample in
Spectrometer Magnet

Set Up NMR Experiment
(¹H or ¹³C)

Acquire FID Data

Process FID
(Fourier Transform, Phasing)

Analyze Spectrum
(Peak Picking, Integration)

 

FTIR Spectroscopy Workflow (ATR)

Sample Preparation

Data Acquisition

Data Processing

Clean ATR Crystal

Place Solid Sample
on Crystal

Apply Pressure

Collect Sample
Spectrum

Collect Background
Spectrum

Process Spectrum
(Baseline Correction)

Analyze Spectrum
(Peak Identification)
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Mass Spectrometry Workflow (EI)

Sample Introduction

Data Acquisition

Data Processing

Load Sample into
Capillary Tube

Insert into
Direct Insertion Probe

Introduce Probe into
Ion Source

Ionize Sample
(Electron Impact)

Analyze Ions by
Mass-to-Charge Ratio

Detect Ions

Generate Mass Spectrum

Analyze Spectrum
(Fragmentation Pattern)

 

Spectroscopic Characterization Logic

4,5-Dimethylthiazole-2-thiol
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To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An
In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372266#4-5-dimethylthiazole-2-thiol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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